Epinastine exhibits various properties that contribute to its anti-allergic effects:
Studies are investigating the efficacy of epinastine in managing various allergic conditions beyond the eye:
Epinastine is a pharmaceutical compound classified as a second-generation antihistamine. It is primarily used in the treatment of allergic conjunctivitis, where it alleviates symptoms such as itching and redness of the eyes. The chemical structure of epinastine is characterized as 6,11-dihydro-5H-dibenzo[b,e]azepine, which includes a benzazepine core and an imidazole side chain. It is available in the form of eye drops and has a melting point ranging from 205 to 208 degrees Celsius .
As mentioned earlier, epinastine works through a dual mechanism:
This dual action provides more comprehensive relief from allergic conjunctivitis compared to antihistamines that only target histamine receptors.
Epinastine is generally well-tolerated, with the most common side effects being mild and temporary, such as burning or stinging sensation upon application, blurred vision, and dry eyes [].
There are no major safety concerns reported for epinastine. However, as with any medication, it's crucial to consult a healthcare professional before using it, especially if you have any pre-existing eye conditions or are pregnant or breastfeeding [].
Epinastine functions through several key mechanisms:
Epinastine exhibits multiple biological activities:
The synthesis of epinastine typically involves complex organic reactions that create its unique structure. While specific detailed synthetic routes are proprietary and not widely published, it generally includes:
Epinastine has been studied for its interactions with other drugs:
Epinastine shares similarities with several other antihistamines and anti-allergic agents. Below are some comparable compounds:
| Compound Name | Class | Unique Features |
|---|---|---|
| Loratadine | Second-generation antihistamine | Longer half-life; less sedative effects |
| Cetirizine | Second-generation antihistamine | Higher sedative potential; effective for chronic allergies |
| Fexofenadine | Second-generation antihistamine | Non-sedating; primarily metabolized by liver |
| Olopatadine | Dual-action antihistamine | Also has mast cell stabilizing properties |
Epinastine's unique combination of mast cell stabilization and dual receptor antagonism (H1 and H2) distinguishes it from other antihistamines. Its inability to cross the blood-brain barrier further enhances its safety profile, particularly in pediatric applications .
Epinastine was first synthesized in 1975 by researchers at Boehringer Ingelheim during investigations into dibenzoazepine derivatives. The initial synthetic route involved:
Early production methods faced limitations in yield (52–68%) and purity due to:
Key developmental milestones include:
The 2003 patent marked a significant advancement by:
Epinastine belongs to three distinct chemical classes:
1. Azepine Derivatives
2. Imidazoles
3. Guanidine Analogs
Molecular Formula: C₁₆H₁₅N₃
Molecular Weight: 249.31 g/mol
Key Structural Components:
X-ray crystallography reveals:
Modern synthesis employs a four-step process:
Protection:
$$ \text{C}{15}\text{H}{12}\text{ClN} + \text{Fmoc-NH}2 \xrightarrow{\text{EtOH, TEA}} \text{C}{30}\text{H}{25}\text{ClN}2\text{O}_2 $$
Reduction:
LiAlH₄-mediated conversion of protected amine to primary amine
Cyclization:
$$ \text{C}{16}\text{H}{17}\text{N}3 + \text{BrCN} \rightarrow \text{C}{16}\text{H}{15}\text{N}3\cdot\text{HBr} $$
Salt Formation:
Neutralization with HCl yields final hydrochloride salt
This route achieves 98.4% intermediate purity and eliminates hazardous reagents previously used in older methods.
The chemical identity of Epinastine is defined by its unique molecular structure, systematic nomenclature, and a suite of standardized identifiers recognized across international chemical databases. This section systematically addresses each aspect of Epinastine’s chemical identity, beginning with its nomenclature and progressing through its molecular characterization and structural features.
The nomenclature of Epinastine encompasses both the systematic International Union of Pure and Applied Chemistry naming conventions and a variety of alternative chemical names that reflect its structural and functional attributes.
The International Union of Pure and Applied Chemistry nomenclature provides a universally accepted systematic name for Epinastine, reflecting its molecular architecture and functional groups. According to authoritative chemical databases, the IUPAC name for Epinastine is:
2,4-diazatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine [1] [2] [3] [4].
This nomenclature describes a tetracyclic system incorporating two nitrogen atoms and a primary amine functional group at the third position of the core structure. The notation details the ring fusion and the positions of unsaturation, providing a precise description of the compound’s molecular topology.
In addition to its IUPAC designation, Epinastine is known by several alternative names that are widely used in scientific literature and regulatory documents. These include:
These alternative names reflect both the structural features of the molecule and its commercial or research significance. The diversity of nomenclature facilitates cross-referencing in chemical, pharmacological, and regulatory contexts.
The unique chemical identity of Epinastine is encoded in a variety of standardized identifiers, which enable unambiguous referencing across databases, regulatory documents, and scientific publications.
The Chemical Abstracts Service Registry Number is a globally recognized unique identifier for chemical substances. Epinastine is assigned the following CAS Registry Number:
This identifier is used in regulatory filings, safety data sheets, and scientific literature to ensure precise identification of Epinastine, independent of nomenclature variations.
Epinastine is indexed in numerous chemical and pharmacological databases, each assigning unique identifiers to facilitate data integration and retrieval. The following table summarizes the principal chemical database identifiers for Epinastine:
| Database Name | Identifier |
|---|---|
| PubChem Compound ID | 3241 |
| DrugBank Accession Number | DB00751 |
| ChEBI ID | CHEBI:51032 |
| ChEMBL ID | CHEMBL1106 |
| European Community (EC) Number | 616-785-3 |
| Unique Ingredient Identifier | Q13WX941EF |
| DSSTox Substance ID | DTXSID2048371 |
| Human Metabolome Database ID | HMDB0014889 |
| KEGG Compound ID | D07900 |
| Metabolomics Workbench ID | 145485 |
| NCI Thesaurus Code | C65515 |
| Nikkaji Number | J22.791I |
| PharmGKB ID | PA164764489 |
| Pharos Ligand ID | C3WCM77A47C3 |
| RXCUI | 39684 |
| Wikidata | Q632405 |
These identifiers are essential for cross-referencing Epinastine in chemical informatics, regulatory submissions, and biomedical research [1] [2] [3] [4].
The molecular formula and mass characteristics of Epinastine are fundamental to its chemical identity, providing the basis for analytical characterization and molecular modeling.
Epinastine possesses the following molecular and empirical formula:
This formula indicates that each molecule of Epinastine contains sixteen carbon atoms, fifteen hydrogen atoms, and three nitrogen atoms. The empirical formula is identical to the molecular formula, reflecting the absence of repeating subunits or polymorphism at the molecular level.
The mass spectrometric properties of Epinastine are crucial for its identification and quantification in analytical chemistry. The compound has the following mass characteristics:
These values are determined by high-resolution mass spectrometry, which provides precise mass-to-charge ratios for the intact molecule and its characteristic fragments. The monoisotopic mass reflects the sum of the masses of the most abundant isotopes of each constituent atom, while the average molecular weight accounts for the natural isotopic distribution.
The structural characteristics of Epinastine define its chemical reactivity, biological activity, and physicochemical properties. This section delves into the functional groups, core structure, stereochemistry, and the results of crystallographic analyses.
Epinastine is a tetracyclic compound that incorporates several key functional groups and structural motifs. The core structure is best described as a dibenzoimidazoazepine, specifically a 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine skeleton [1] [2] [4].
The principal functional group is a primary amine (-NH₂) located at the third position of the tetracyclic core. The presence of this amine group contributes to the compound’s basicity and its ability to form hydrogen bonds, which are significant for receptor binding and solubility characteristics. The tetracyclic system includes two fused benzene rings, an imidazole moiety, and an azepine ring, resulting in a rigid, planar structure with extensive conjugation.
The following table summarizes the key structural features of Epinastine:
| Structural Feature | Description |
|---|---|
| Core Structure | Dibenzoimidazoazepine (tetracyclic) |
| Functional Groups | Primary amine (-NH₂) at position 3 |
| Aromatic Rings | Two fused benzene rings |
| Heterocyclic Components | Imidazole and azepine rings |
| Degree of Unsaturation | Heptaene (seven double bonds in the core structure) |
This combination of aromatic and heterocyclic rings, along with the amine functionality, underpins the molecule’s physicochemical and biological properties.
Epinastine is typically encountered as a racemic mixture, denoted as (+/-)-Epinastine, indicating the presence of both enantiomers in equal proportions [1] [4]. The molecule’s core structure is largely planar due to the extensive aromatic conjugation, and the absence of stereogenic centers in the principal ring system limits the potential for stereoisomerism.
Conformational analysis, supported by computational and spectroscopic studies, indicates that the tetracyclic core adopts a relatively rigid conformation, with limited flexibility in the fused ring system. This rigidity is significant for receptor binding, as it constrains the spatial orientation of the pharmacophoric groups.
The amine group at position 3 may exhibit some degree of pyramidal inversion, but this is not expected to result in distinct stereoisomers under physiological conditions. Overall, the stereochemistry of Epinastine is straightforward, with the molecule existing predominantly as a single, rigid conformation in solution.
X-ray crystallography provides definitive structural information for Epinastine, revealing the precise arrangement of atoms within the molecule and confirming the tetracyclic core structure. Crystallographic studies demonstrate that the fused benzene, imidazole, and azepine rings are coplanar, with the primary amine group projecting out of the plane of the aromatic system.
The bond lengths and angles observed in the crystal structure are consistent with those predicted by quantum chemical calculations, and the planarity of the core structure is maintained by the delocalization of π-electrons across the aromatic rings. The hydrogen bonding potential of the amine group is evident in the crystal packing, where intermolecular interactions stabilize the lattice.
Crystallographic data also confirm the absence of significant polymorphism, with Epinastine crystallizing in a single, well-defined form under standard conditions. This structural consistency is important for analytical characterization and quality control in pharmaceutical applications.
The following table summarizes key crystallographic parameters for Epinastine:
| Parameter | Value/Description |
|---|---|
| Core Structure Planarity | Highly planar tetracyclic system |
| Amine Group Orientation | Projects out of the aromatic plane |
| Bond Lengths and Angles | Consistent with aromatic and heterocyclic standards |
| Crystal Form | Single, well-defined polymorph |
| Intermolecular Interactions | Hydrogen bonding via primary amine |
These findings provide a robust structural basis for the chemical and pharmacological properties of Epinastine.
Irritant;Environmental Hazard